
4-((2-(Methacryloyloxy)ethyl)dimethylammonio)butane-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-((2-(Methacryloyloxy)ethyl)dimethylammonio)butane-1-sulfonate” is a chemical compound with the molecular formula C12H23NO5S and a molecular weight of 293.38 . It is known for its multifarious applications in the biomedical sector, particularly in facilitating drug delivery .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C12H23NO5S . The exact structure was not found in the search results.Physical And Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It is light-sensitive, hygroscopic, and heat-sensitive . .Aplicaciones Científicas De Investigación
Solubility Modulation in Water and Aqueous Salt Solutions
4-((2-(Methacryloyloxy)ethyl)dimethylammonio)butane-1-sulfonate (SBP) has been synthesized and polymerized, demonstrating thermoresponsive behavior in water with phase separation at low temperatures and upper critical solution temperatures (UCST). The cloud points of these polyzwitterions are influenced by molar mass, solvent type (D2O or H2O), and salt addition, pointing towards their potential in specific aqueous environments (Hildebrand, Laschewsky, & Wischerhoff, 2016).
Copolymer Synthesis and Solution Properties
The compound has been used in the synthesis of copolymers like Poly(N,N-dimethyl-N-(methacryloyloxy)ethyl ammonium butane sulfonate)-co-poly(acrylic acid) (PDMABS-co-PAAc), showing variable phase transition temperatures (TPT) influenced by the comonomer structure, feed ratio, medium pH, and ionic strength. These properties highlight its potential in applications requiring adjustable aqueous solubility (Zhai Guang-qun, 2010).
Multidimensional Stimuli-Responsive Behavior
Research demonstrates that polymers derived from this compound exhibit electrolyte-responsive conformational dynamics and multidimensional stimuli-responsive phase transition behaviors. These properties are valuable for applications requiring environmental responsiveness (Gao, Zhai, Song, & Jiang, 2008).
Antimicrobial Applications
Its derivatives have been screened for antimicrobial and antifungal activities, showing promising results against various bacteria and fungi. This indicates potential applications in medical and hygienic products (Fadda, El-Mekawy, & AbdelAal, 2016).
Thermomechanical Properties and Electroactive Applications
In studies involving zwitterionic polymers containing this compound, it was observed that they promote well-defined microphase separation and demonstrate superior elastomeric performance due to stronger physical cross-links between charges. These findings are significant for the development of materials in electroactive applications (Wu, Beyer, Brown, Moore, & Long, 2011).
Development of Anionic “Polymeric Ionic Liquids”
It has been utilized in the design of anionic polymeric ionic liquids (PILs) with high charge delocalization. The synthesized PILs show improved ionic conductivity, essential for applications in electrochemistry and energy storage (Shaplov et al., 2011).
Mecanismo De Acción
Propiedades
IUPAC Name |
4-[dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azaniumyl]butane-1-sulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO5S/c1-11(2)12(14)18-9-8-13(3,4)7-5-6-10-19(15,16)17/h1,5-10H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPVILMAFGAKQPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC[N+](C)(C)CCCCS(=O)(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6613-65-6 |
Source


|
| Record name | 4-[[2-(Methacryloyloxy)ethyl]dimethylammonio]butane-1-sulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

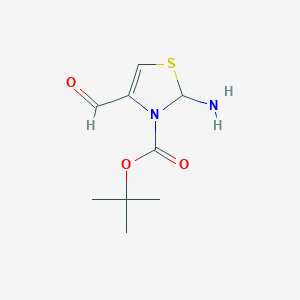
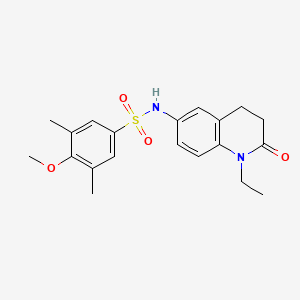
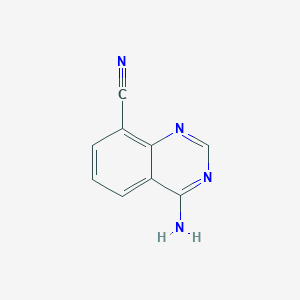
![5-((3,4-Difluorophenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2641579.png)
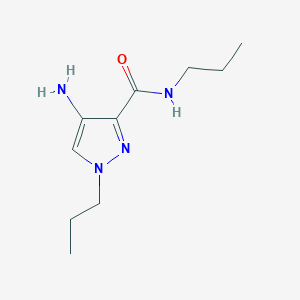

![3-Methoxy-1-methyl-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]pyrazole-4-carboxamide](/img/structure/B2641584.png)
![N-benzyl-1-[3-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2641586.png)
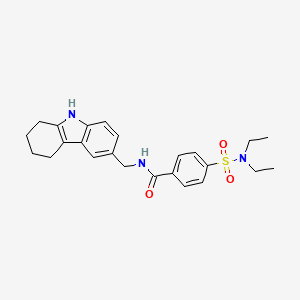
![1-(4-{[(4-Methoxybenzoyl)oxy]imino}-2,2,6,6-tetramethylpiperidino)-1-ethanone](/img/structure/B2641589.png)
![2-Methyl-4-[4-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione](/img/structure/B2641590.png)
![2-[3-(Aminomethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid;hydrochloride](/img/structure/B2641592.png)
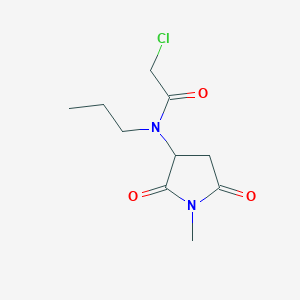
![Ethyl 4-(fluoromethyl)bicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B2641594.png)